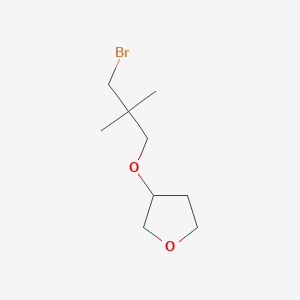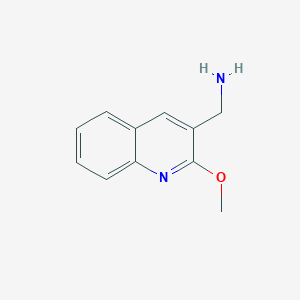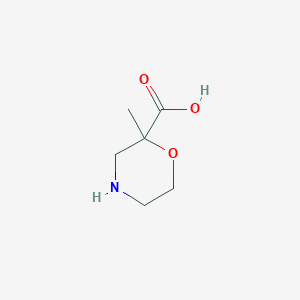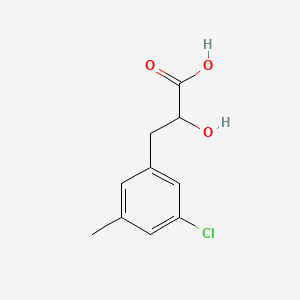
1-(pyridin-2-yl)-1H-indazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-yl)-1H-indazol-4-amine is a heterocyclic compound that features both pyridine and indazole rings
Vorbereitungsmethoden
The synthesis of 1-(pyridin-2-yl)-1H-indazol-4-amine typically involves the reaction of 2-aminopyridine with appropriate reagents under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, where the reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are mild and metal-free, making it an attractive method for synthesizing this compound.
Analyse Chemischer Reaktionen
1-(Pyridin-2-yl)-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the indazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-2-yl)-1H-indazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-(pyridin-2-yl)-1H-indazol-4-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound inhibits the formation of ergosterol, a crucial component of fungal cell membranes, by targeting the enzyme sterol 14-alpha demethylase (CYP51) . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-2-yl)-1H-indazol-4-amine can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine: This compound also features a pyridine ring but differs in its core structure, which is a pyrimidine ring instead of an indazole ring.
1-(Pyridin-2-yl)ethan-1-one: This compound has a simpler structure with a pyridine ring and a ketone group.
The uniqueness of this compound lies in its indazole ring, which imparts distinct chemical and biological properties compared to other pyridine-containing compounds.
Eigenschaften
Molekularformel |
C12H10N4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-pyridin-2-ylindazol-4-amine |
InChI |
InChI=1S/C12H10N4/c13-10-4-3-5-11-9(10)8-15-16(11)12-6-1-2-7-14-12/h1-8H,13H2 |
InChI-Schlüssel |
LXAIDIRBCZQETA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N2C3=CC=CC(=C3C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate](/img/structure/B13635157.png)













